N-(4-methylphenyl)sulfonylpyridine-3-carboxamide
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Overview
Description
3-Pyridinecarboxamide, N-[(4-methylphenyl)sulfonyl]- is a chemical compound with the molecular formula C13H12N2O3S and a molecular weight of 276.3110 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-Pyridinecarboxamide, N-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 3-pyridinecarboxamide with 4-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
3-Pyridinecarboxamide, N-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-Pyridinecarboxamide, N-[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Pyridinecarboxamide, N-[(4-methylphenyl)sulfonyl]- can be compared with other similar compounds such as N-methyl-4-pyridone-3-carboxamide. While both compounds belong to the class of pyridinecarboxamides, they differ in their substituents and specific applications . The unique sulfonyl group in 3-Pyridinecarboxamide, N-[(4-methylphenyl)sulfonyl]- contributes to its distinct chemical and biological properties.
Conclusion
3-Pyridinecarboxamide, N-[(4-methylphenyl)sulfonyl]- is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable compound for research and potential therapeutic uses.
Properties
CAS No. |
113513-61-4 |
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Molecular Formula |
C13H12N2O3S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfonylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N2O3S/c1-10-4-6-12(7-5-10)19(17,18)15-13(16)11-3-2-8-14-9-11/h2-9H,1H3,(H,15,16) |
InChI Key |
WCMNIGILCBJFMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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